molecular formula C15H16N2O4S B5695755 N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide

N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide

Cat. No. B5695755
M. Wt: 320.4 g/mol
InChI Key: MXVWIOVKTCDWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide, also known as DMTBETA, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide exerts its biochemical and physiological effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been shown to have various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antibacterial activity. It has also been shown to inhibit the activity of COX-2 and topoisomerase II, as mentioned earlier. N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein, respectively.

Advantages and Limitations for Lab Experiments

N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide has several advantages for lab experiments, including its ability to inhibit the activity of COX-2 and topoisomerase II, as well as its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide. One potential direction is the development of more efficient and safer methods for its synthesis. Another direction is the further study of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide in humans.

Synthesis Methods

N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction with 2-aminothiophene. The resulting compound is then reacted with oxalyl chloride and then with 2-aminoethanol to obtain N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide. Other methods of synthesis include the reaction of 3,4-dimethoxybenzoyl chloride with 2-aminothiophene in the presence of a base.

Scientific Research Applications

N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to have antitumor activity, anti-inflammatory activity, and antibacterial activity. N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-19-12-6-5-10(8-13(12)20-2)15(18)21-17-14(16)9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVWIOVKTCDWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(CC2=CC=CS2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=CC=CS2)\N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(1Z)-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}-2-(thiophen-2-yl)ethanimidamide

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